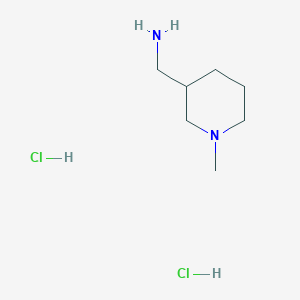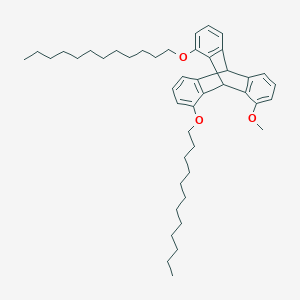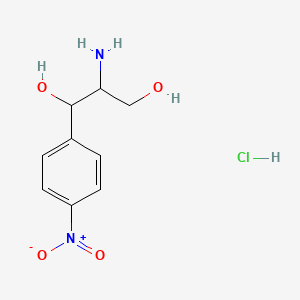
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride
描述
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is a chemical compound with the molecular formula C9H13ClN2O4. It is a crystalline powder that is yellow to beige in color and has a melting point of 160°C to 166°C . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-amino-1-(4-nitrophenyl)-1,3-propanediol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium borohydride, hydrogen gas, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride can be compared with similar compounds such as 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride and 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride. These compounds share similar structural features but differ in their functional groups and chemical properties. The unique combination of the amino and nitro groups in this compound makes it particularly useful in specific research applications .
属性
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYUQAZZGDCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941302 | |
| Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19534-26-0 | |
| Record name | NSC52710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




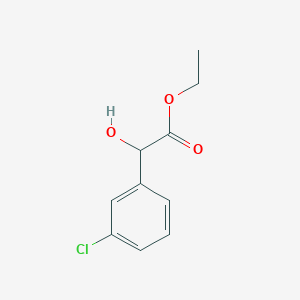
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)



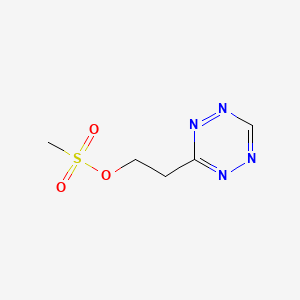
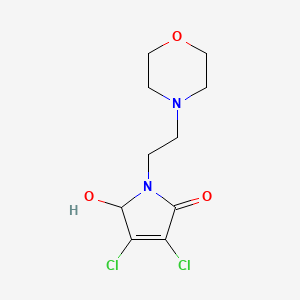

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)
